Inaperisone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

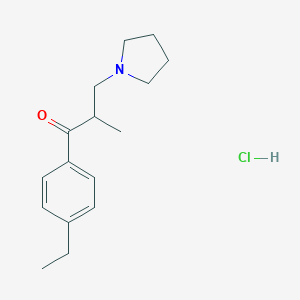

Inaperisone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClNO and its molecular weight is 281.82 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Inaperisone hydrochloride is primarily used for its muscle relaxant properties, aimed at alleviating muscle spasms and pain associated with various conditions such as spinal disorders and musculoskeletal injuries. Its mechanism involves the modulation of neurotransmitter release in the central nervous system, leading to reduced muscle tone.

Treatment of Muscle Spasticity

In clinical settings, inaperisone is prescribed for managing muscle spasticity resulting from neurological disorders. Studies have shown that it effectively reduces muscle stiffness and improves mobility in patients with conditions like multiple sclerosis and spinal cord injuries.

Pain Management

Inaperisone has been utilized in pain management protocols, particularly for patients undergoing rehabilitation after orthopedic surgeries. A notable case involved a 65-year-old female patient who experienced significant relief from postoperative thigh pain following the administration of this compound .

Pharmacokinetics and Dosage

The pharmacokinetics of inaperisone indicate that it exhibits dose-dependent effects on blood flow rates to muscles and fat tissues, which are crucial for its therapeutic efficacy. A study developed a physiologically-based pharmacokinetic model demonstrating that higher doses correlate with increased concentrations in the brain, enhancing its muscle-relaxing effects .

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Peak Plasma Concentration | 1-3 hours post-dose |

| Elimination Half-Life | 5-8 hours |

Safety Profile and Adverse Effects

While generally well-tolerated, inaperisone can cause side effects such as dizziness, fatigue, and in rare cases, reversible muscle strength decline . A recent case study highlighted a patient who exhibited decreased muscle strength after prolonged use, suggesting that caution is warranted when prescribing this medication, particularly in populations with existing muscle weakness .

Case Study: Postoperative Rehabilitation

A 2024 study documented a case where a patient undergoing spinal surgery experienced adverse effects from inaperisone, leading to a recommendation for updated medication instructions to reflect potential risks associated with its use in certain populations .

Efficacy in Pulmonary Conditions

Recent research has explored the repositioning of inaperisone for treating idiopathic pulmonary fibrosis (IPF). The drug demonstrated potential therapeutic benefits beyond muscle relaxation, suggesting broader applications in respiratory diseases .

Propriétés

Numéro CAS |

118230-97-0 |

|---|---|

Formule moléculaire |

C16H24ClNO |

Poids moléculaire |

281.82 g/mol |

Nom IUPAC |

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H |

Clé InChI |

XRNRWEXKJWQEJR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |

SMILES canonique |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |

Key on ui other cas no. |

118230-97-0 |

Numéros CAS associés |

99323-21-4 (Parent) |

Synonymes |

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.